Ethanimidamide, N-(2-fluorophenyl)-
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Overview
Description
Ethanimidamide, N-(2-fluorophenyl)- is a chemical compound with the molecular formula C8H9FN2 It is known for its unique structure, which includes a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-(2-fluorophenyl)- typically involves the reaction of 2-fluoroaniline with ethyl chloroformate, followed by the addition of ammonia. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Ethanimidamide, N-(2-fluorophenyl)- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, N-(2-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding amides.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include amides, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanimidamide, N-(2-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanimidamide, N-(2-fluorophenyl)- exerts its effects involves interactions with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)ethanimidamide
- 2-(4-Fluorophenoxy)ethanimidamide hydrochloride
- 2-[(4-fluorophenyl)thio]-N-hydroxyethanimidamide
Uniqueness
Ethanimidamide, N-(2-fluorophenyl)- stands out due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique structural feature makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
87356-46-5 |
---|---|
Molecular Formula |
C8H9FN2 |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
N'-(2-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H9FN2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3,(H2,10,11) |
InChI Key |
GJFYEWVFFROKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1F)N |
Origin of Product |
United States |
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